

Comprehensive Application Notes and Protocols for Stability Testing of Azelastine Hydrochloride

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Compound Focus: (S)-Azelastine Hydrochloride

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Introduction to Azelastine Hydrochloride

Azelastine hydrochloride is a potent second-generation selective H₁-receptor antagonist, widely used in ophthalmic solutions and nasal sprays for managing allergic conjunctivitis, seasonal allergic rhinitis, and non-allergic vasomotor rhinitis. It possesses **dual-acting anti-inflammatory** properties, combining antihistaminic effects with mast cell stabilization and inhibition of various inflammatory mediators. The drug is a **phthalazinone derivative** with a seven-membered ring, commonly formulated as an anhydrous monohydrochloride salt. It is a white, odorless, bitter-tasting crystalline powder with a high melting point of 225°C and is sparingly soluble in water, methanol, and propylene glycol, but slightly soluble in glycerin, ethanol, and octanol. [1]

Stability testing is a critical component of pharmaceutical development, ensuring that the drug substance and product maintain their identity, strength, quality, and purity throughout their shelf life. For azelastine HCl, comprehensive stability studies are essential due to its susceptibility to degradation under various stress conditions, which can impact both **efficacy** and **safety**. These studies help identify degradation products, establish shelf life, and recommend appropriate storage conditions. This document outlines validated stability-indicating methods and protocols based on International Council for Harmonisation (ICH) guidelines. [2] [3]

Stability-Indicating Analytical Methods

High-Performance Liquid Chromatography (HPLC) Method

The first fully validated stability-indicating HPLC method for azelastine HCl was developed by El-Shaheny et al. This method effectively separates azelastine from its degradation products and internal standard, making it suitable for quality control and stability assessment. [2] [4]

- **Column:** C18 stationary phase
- **Mobile Phase:** Acetonitrile-0.04 M phosphate buffer (pH 3.5) in a ratio of 32:68 (v/v)
- **Detection:** UV detection at 210 nm
- **Internal Standard:** Naftazone
- **Linearity Range:** 0.2 - 20.0 $\mu\text{g mL}^{-1}$
- **Detection Limit:** 7.05 ng mL^{-1}

The method was successfully applied for the analysis of azelastine HCl in commercial **eye drops** and **nasal spray** formulations. The results obtained were statistically comparable to those from a comparison method, confirming its accuracy and precision. [2]

Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS/Q-TOF) Method

A more recent and advanced method utilizing Liquid Chromatography-Quadrupole/Time-of-Flight Mass Spectrometry (LC-Q/TOF-MS) has been developed for enhanced characterization of degradation products. This method provides high-resolution separation and accurate mass identification. [3]

- **Column:** Kinetex C18 (100 × 4.6 mm; 2.6 μm)
- **Elution Mode:** Isocratic
- **Detection Wavelength:** 241 nm (PDA)
- **Mass Spectrometry:** Q/TOF for product identification and characterization

This method was specifically used to identify and characterize six major degradation products (I-VI) formed under various ICH-prescribed stress conditions. The use of high-resolution mass spectrometry allows for the **structural elucidation** of unknown impurities and the postulation of degradation pathways. [3]

Forced Degradation Studies and Protocols

Forced degradation studies are conducted to elucidate the intrinsic stability of the drug molecule and to validate the stability-indicating power of the analytical methods.

Summary of Degradation Behavior

Azelastine HCl is susceptible to degradation under several stress conditions. The table below summarizes its observed degradation profile. [2] [3]

Table 1: Summary of Azelastine HCl Degradation under ICH Stress Conditions

Stress Condition	Details	Extent of Degradation	Key Degradation Products
Acidic Hydrolysis	--	Significant degradation [3]	--
Alkaline Hydrolysis	--	Significant degradation [3]	--
Neutral Hydrolysis	With photolysis	Significant degradation [3]	--
Oxidative Stress	--	Significant degradation [3]	Product(s) isolated and characterized via DSC, FTIR, NMR [3]
Photolytic Stress	Acidic/alkaline/neutral with light	Significant degradation [3]	--
Thermal Stress	--	--	--

Note: The specific quantitative extent of degradation for each condition was not fully detailed in the provided search results. The methods, however, were able to resolve the drug peak from all degradation peaks,

confirming their stability-indicating nature. [2] [3]

Detailed Experimental Protocols

3.2.1 Protocol for Hydrolytic Degradation

Objective: To investigate the stability of azelastine HCl under acidic, alkaline, and neutral conditions.

- **Reagent Preparation:** Prepare 0.1 M HCl, 0.1 M NaOH, and neutral water (pH ~7.0).
- **Sample Preparation:** Weigh accurately about 50 mg of azelastine HCl API into three separate 50 mL volumetric flasks.
- **Stress Procedure:** Add 25 mL of the respective reagents (0.1 M HCl, 0.1 M NaOH, water) to each flask. Heat the solutions at 70°C for 24 hours in a controlled temperature water bath.
- **Quenching and Dilution:** After 24 hours, cool the solutions to room temperature. Neutralize the acid and alkali stressed samples to pH 7.0. Dilute to volume with the appropriate solvent (e.g., mobile phase).
- **Analysis:** Inject the samples into the HPLC or UPLC system using the conditions described in Sections 2.1 and 2.2.

3.2.2 Protocol for Oxidative Degradation

Objective: To assess the susceptibility of azelastine HCl to oxidative stress.

- **Reagent Preparation:** Use 3% (v/v) hydrogen peroxide (H₂O₂).
- **Sample Preparation:** Weigh accurately about 50 mg of azelastine HCl API into a 50 mL volumetric flask.
- **Stress Procedure:** Add 25 mL of 3% H₂O₂ solution. Allow the reaction to proceed at room temperature for 30 minutes to 1 hour.
- **Dilution:** After the stress period, dilute the solution to volume with mobile phase to stop the reaction.
- **Analysis:** Inject the sample into the HPLC or UPLC system. For major oxidative degradants, scale up the reaction for isolation using solvent extraction, followed by characterization by DSC, FTIR, and NMR. [3]

3.2.3 Protocol for Photolytic Degradation

Objective: To determine the photostability of azelastine HCl as per ICH Q1B guidelines.

- **Sample Preparation:** Prepare a solution of the drug (e.g., 10 µg/mL) in a suitable solvent. Also, expose solid drug substance in a transparent quartz petri dish.

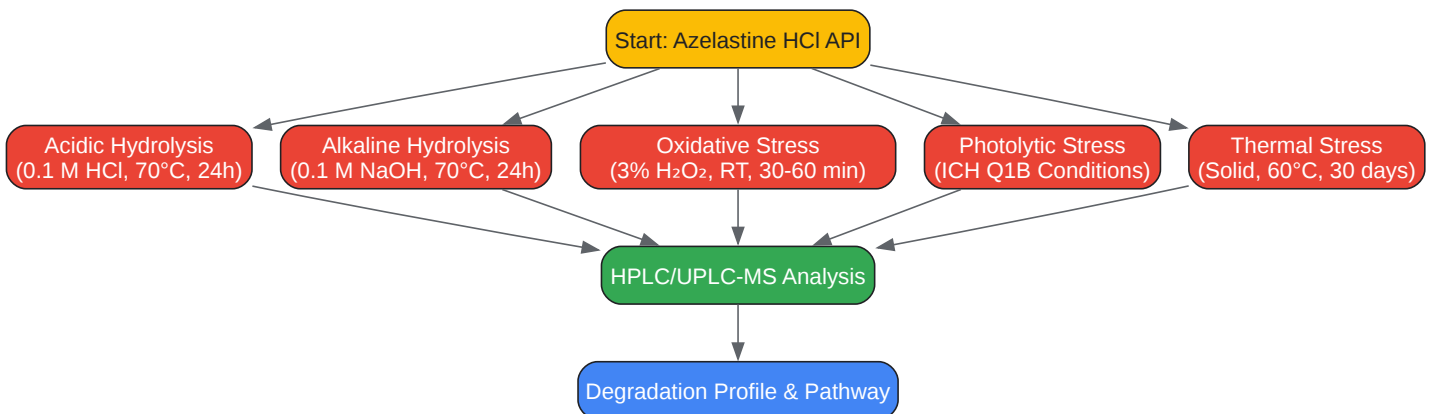
- **Light Exposure:** Expose the samples to a combination of visible and UV light (e.g., 1.2 million lux hours for visible and 200-watt hours/m² for UV) in a calibrated photostability chamber.
- **Control:** Keep identical samples wrapped in aluminum foil and placed alongside the exposed samples (dark control).
- **Analysis:** After the exposure, analyze both the exposed and control samples by HPLC/PDA to detect any degradation and check for spectral purity.

3.2.4 Protocol for Thermal Degradation

Objective: To study the effect of heat on the solid drug substance.

- **Sample Preparation:** Place approximately 100 mg of azelastine HCl API in a clean, dry glass vial.
- **Stress Procedure:** Store the sample in a stability oven at 60°C for 30 days.
- **Analysis:** After the stress period, allow the sample to cool to room temperature. Prepare a solution of the stressed solid in mobile phase and analyze by HPLC.

The following workflow diagram illustrates the logical sequence of the forced degradation studies:



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Kinetic Investigation of Degradation

A kinetic investigation of azelastine HCl degradation provides critical data for predicting shelf-life and understanding degradation mechanisms. The study by El-Shaheny et al. included kinetic analysis under specific stress conditions. [2] [5]

- **Order of Reaction:** The degradation of azelastine HCl in alkaline medium was found to follow **pseudo-first-order kinetics**.
- **Rate Constant:** The apparent first-order rate constant (k_{obs}) was determined from the slope of the linear plot of $(\ln[A])$ versus time, where $([A])$ is the concentration of azelastine HCl.
- **Half-Life:** The half-life ($t_{1/2}$) of the degradation reaction was calculated using the formula $(t_{1/2} = 0.693 / k_{\text{obs}})$.
- **Energy of Activation:** The Arrhenius equation was used to calculate the energy of activation (E_a) for the degradation process by studying the kinetics at different temperatures.

Table 2: Kinetic Parameters for Alkaline Degradation of Azelastine HCl

Parameter	Value / Description
Kinetic Order	Pseudo-First-Order [2] [5]
Rate Constant (k_{obs})	Determined experimentally at specific temperature [2]
Half-Life ($t_{1/2}$)	Calculated as $(0.693 / k_{\text{obs}})$ [2] [5]
Energy of Activation (E_a)	Determined via Arrhenius plot [2]

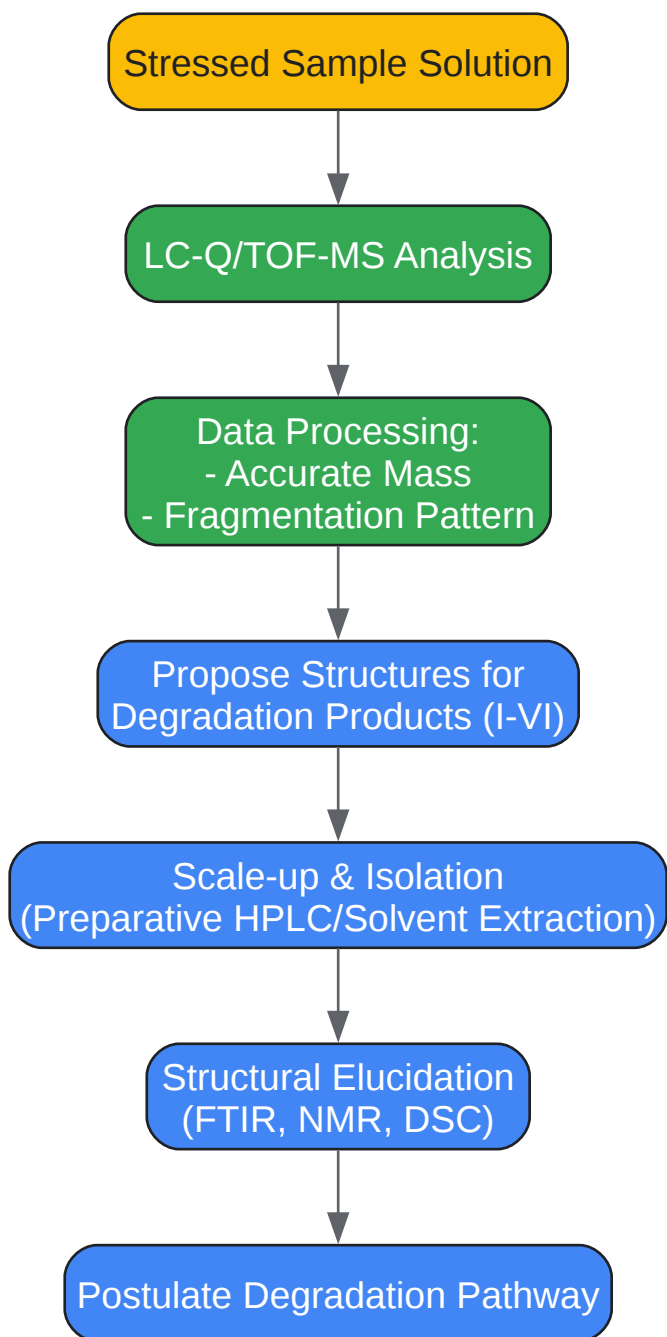
Identification and Characterization of Degradation Products

The identification of degradation products is crucial for toxicological assessment. LC-Q/TOF-MS is the primary tool for this purpose, providing accurate mass measurements for both the parent drug and its fragments. [3]

- **Procedure:**
 - **Analysis:** Subject the stressed samples (particularly oxidative and hydrolytic) to LC-Q/TOF-MS analysis.
 - **Data Acquisition:** Obtain high-resolution mass spectra for all peaks appearing in the chromatogram of the stressed samples.

- **Interpretation:** Compare the mass spectra of the degradation products with that of azelastine HCl. Propose structures based on the mass fragmentation patterns and the difference in molecular weight from the parent drug.
- **Isolation:** For major degradants, use preparative chromatography or solvent extraction to isolate sufficient quantities.
- **Structural Confirmation:** Characterize the isolated degradation products using spectroscopic techniques such as **Fourier-Transform Infrared (FTIR) Spectroscopy**, **Nuclear Magnetic Resonance (NMR)**, and **Differential Scanning Calorimetry (DSC)**. [3]
- **Degradation Pathway:** Based on the characterized structures, a comprehensive degradation pathway for azelastine HCl can be postulated, showing the relationship between the drug and its various degradation products under different stress conditions. [3]

The following diagram illustrates the workflow for identifying and characterizing degradation products:



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Application in Pharmaceutical Formulations

The developed stability-indicating methods are critical for the quality control and stability assessment of azelastine HCl in its various dosage forms.

- **Sample Preparation:**

- **Eye Drops/Nasal Spray:** Accurately measure a volume of the formulation equivalent to about 1 mg of azelastine HCl. Dilute appropriately with the mobile phase, filter if necessary, and analyze. For nasal sprays, prime the pump as per patient instructions before sample collection. [2] [6]

- **Specific Considerations:**

- **Excipients:** The method must effectively separate azelastine peaks from those of excipients and preservatives like **benzalkonium chloride**. [1]
- **Combination Products:** For combination products (e.g., with fluticasone propionate), the method should be able to simultaneously quantify both active ingredients and monitor their individual degradation profiles. [3]

Conclusion

The stability of azelastine HCl is a critical quality attribute that must be meticulously monitored throughout the drug development process and shelf life. The application notes and protocols detailed herein provide a robust framework for conducting forced degradation studies, validating stability-indicating methods, and identifying degradation products in compliance with ICH guidelines. The use of advanced techniques like LC-Q/TOF-MS is indispensable for the characterization of degradation products and the elucidation of degradation pathways. Implementing these protocols ensures the production of safe, effective, and high-quality azelastine hydrochloride pharmaceutical products.

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